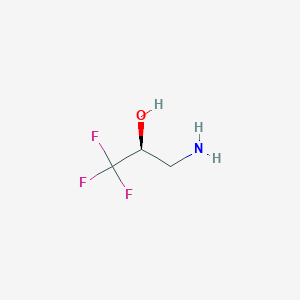

(2S)-3-amino-1,1,1-trifluoro-2-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

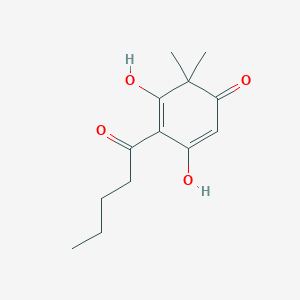

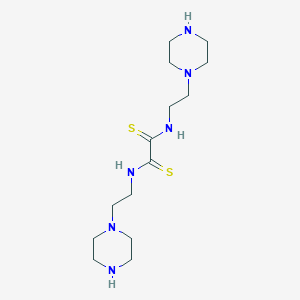

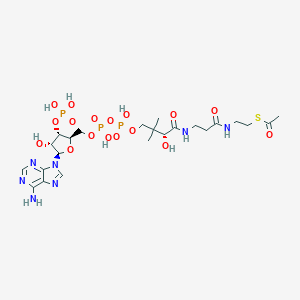

The compound (2S)-3-amino-1,1,1-trifluoro-2-propanol is a fluorinated amino alcohol that is structurally related to 3-amino-1-propanol. While the specific compound is not directly studied in the provided papers, insights can be drawn from the structural and vibrational characterization of 3-amino-1-propanol as well as the synthesis of related perfluoro-tert-butyl hydroxyproline amino acids.

Synthesis Analysis

The synthesis of related compounds, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, involves a Mitsunobu reaction with perfluoro-tert-butanol. This key step introduces a perfluoro-tert-butyl group with nine chemically equivalent fluorines, which could be analogous to the trifluoromethyl group in (2S)-3-amino-1,1,1-trifluoro-2-propanol. The synthesis is completed in 2-5 steps, starting with Fmoc-, Boc-, and free amino acids .

Molecular Structure Analysis

The molecular structure of 3-amino-1-propanol has been studied using a combination of molecular orbital calculations and vibrational spectroscopy. The compound exists as a mixture of conformers, with the most stable forms exhibiting an intramolecular OH-N hydrogen bond. These findings could be relevant to the molecular structure analysis of (2S)-3-amino-1,1,1-trifluoro-2-propanol, as the presence of the trifluoromethyl group could influence the conformational stability and hydrogen bonding patterns .

Chemical Reactions Analysis

Although the specific chemical reactions of (2S)-3-amino-1,1,1-trifluoro-2-propanol are not detailed in the provided papers, the incorporation of perfluoro-tert-butyl groups in related amino acids suggests that the compound may undergo reactions typical of amino alcohols, such as forming esters, amides, and peptides. The presence of the fluorine atoms may also impart unique reactivity, potentially useful in the development of probes and medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S)-3-amino-1,1,1-trifluoro-2-propanol can be inferred from the properties of similar compounds. For instance, the vibrational spectroscopy data of 3-amino-1-propanol provides insights into the behavior of the molecule in different phases, such as isolated gas, liquid, and Argon matrix. The presence of intramolecular hydrogen bonding significantly influences the stability and vibrational characteristics of the molecule. These properties are likely to be altered in (2S)-3-amino-1,1,1-trifluoro-2-propanol due to the electron-withdrawing effect of the trifluoromethyl group, which could affect both hydrogen bonding and the overall polarity of the molecule .

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding in Crystals

Trifluoromethylated amino alcohols like 3-(N,N-dialkylamino)-1,1,1-trifluoro-2-propanols form chiral spiral hydrogen bonding chains in crystals. The unique feature of these chains is the alternating intermolecular-medium and intramolecular-weak hydrogen bonds, contributing to the formation of a tentative zwitterionic form of the molecule. This is crucial for understanding the structural dynamics and interactions in crystalline materials (Katagiri et al., 2005).

Polymorphism in Amino Alcohol Salts

In a study of amino alcohols and quinaldinate salts, variations in hydrogen bonding and π∙∙∙π stacking interactions were observed. This highlighted the different connectivity patterns in structures, influenced by the amino alcohols' hydrogen bonding potential. These insights are significant for the field of molecular crystal engineering (Podjed & Modec, 2022).

Molecular Synthesis and Inhibition Studies

A study in 2001 explored the synthesis of novel N,N-disubstituted trifluoro-3-amino-2-propanols as potent inhibitors of cholesteryl ester transfer protein (CETP). This research is significant for developing new pharmaceutical compounds (Massa et al., 2001).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.

Zukünftige Richtungen

This could involve predicting new uses for the compound, new methods for its synthesis, or new reactions that it could undergo. This often requires a deep understanding of the compound and creativity in predicting its future applications.

I hope this general approach is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Eigenschaften

IUPAC Name |

(2S)-3-amino-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISHBQWFBUTROQ-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-amino-1,1,1-trifluoro-2-propanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6S)-3,4-Diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B108034.png)